Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H19ClO3 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, is noted for its potential applications in organic synthesis and catalysis (Johnson et al., 2006).
Antimicrobial Properties : Another compound, Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, exhibits antimicrobial properties, suggesting potential pharmaceutical applications due to its unique structure and stability (Achutha et al., 2017).
Intermediate in Rimonabant Synthesis : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the synthesis of rimonabant, was obtained from p-chloropropiophenone, suggesting a potential route for anti-obesity drug production (Hao Zhi-hui, 2007).
Antibacterial and Antifungal Activities : New compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3-yl]-benzoate show potential antibacterial and antifungal activities against various bacteria and fungi (Desai et al., 2007).
Synthetic Intermediate for Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate : This novel synthetic intermediate has been developed for the production of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a compound with potential pharmaceutical applications (Kiely, 1991).
Antitumor and Antibacterial Activities : The compound 4-(4-chlorophenyl)-3-cyano-2-(-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile demonstrates promising antitumor and antibacterial activities (El‐Sayed et al., 2011).
Single Crystal-to-Single Crystal Polymorphism : The structure of 4-chloro-2′,4′,6′-triethylbenzophenone has been redetermined, revealing disorder in one of the ethyl groups, indicating polymorphism (Takahashi, 2011).
Improved Synthesis of Ethyl 7-Oxoheptanoate : A study demonstrates an improved method for synthesizing Ethyl 7-oxoheptanoate, a compound with various applications (Ballini et al., 1991).
Synthesis of Ethyl 7-Chloro-2-oxoheptylate : This study presents an improved synthesis process for Ethyl 7-Chloro-2-oxoheptylate, an intermediate in cilastatin, with higher yields and reduced side reactions (Chen Xin-zhi, 2006).
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYUVAMHOITAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453998 | |
Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-52-0 | |
Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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